3-Chloro-2-(trifluoromethyl)chromone
Overview
Description
3-Chloro-2-(trifluoromethyl)chromone is a useful research compound. Its molecular formula is C10H4ClF3O2 and its molecular weight is 248.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of 3-Trifluoromethyl Chromones
Transition metal-free synthesis of 3-trifluoromethyl chromones has been achieved through tandem C–H bond trifluoromethylation and chromone annulation reactions of o-hydroxyphenyl enaminones, utilizing K2S2O8 as a promoter. These chromones have been used for further synthesis of pyrimidines, indicating their potential in creating diverse organic molecules (Yu, Liu, & Wan, 2020).
Chromone Scaffolds for Drug Discovery
Tetrasubstituted chromone derivatives have been synthesized as scaffolds by introducing various substituents using palladium-mediated reactions. The importance of chromones in drug discovery and as peptide mimetics highlights the significance of developing efficient synthetic routes for such compounds (Dahlén, Wallén, Grøtli, & Luthman, 2006).
Synthesis of Functionalized Benzo[c]coumarins
A variety of functionalized benzo[c]coumarin derivatives have been synthesized from 2-(polyfluoroalkyl)chromones and 4-alkyl-3-cyanocoumarins. This annulation reaction is a testament to the reactivity and utility of chromones in creating complex heterocyclic systems (Sosnovskikh et al., 2016).
Antitumor Activity of Chromone Derivatives
A study explored the pharmaceutical potential of chromone derivatives, showing that they have more biological activity than some traditional antitumor compounds, based on their electronic properties and docking studies. This implicates chromones and their derivatives in medicinal chemistry, especially for designing new antitumor agents (Mary, Mary, Resmi, & Rad, 2021).
properties
IUPAC Name |
3-chloro-2-(trifluoromethyl)chromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3O2/c11-7-8(15)5-3-1-2-4-6(5)16-9(7)10(12,13)14/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHJUJQOMPOMRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.